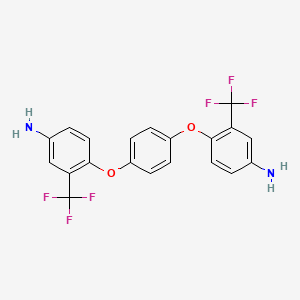

1,4-Bis(4-Amino-2-trifluormethylphenoxy)benzol

Übersicht

Beschreibung

1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene is a fluorinated diamine building block with the chemical formula C20H14F6N2O2 and a molecular weight of 428.33 g/mol . This compound is characterized by the presence of two trifluoromethyl groups at the meta-positions to the amines, making it an aminophenyl ether . It is primarily used as a precursor for synthesizing polyimides, which are known for their high thermal resistance, extraordinary mechanical properties, and outstanding insulation properties .

Wissenschaftliche Forschungsanwendungen

1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing high-performance polyimides.

Medicine: Research into its use in drug delivery systems.

Industry: Utilized in the production of high-energy lithium-ion batteries and as insulation materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene typically involves the reaction of 1,4-bis(4-amino-2-trifluoromethyl)benzene with 4,4’-oxydiphthalic anhydride (ODPA) in the presence of a solvent such as N,N-dimethylacetamide (DMAc) . The mixture is stirred at room temperature for several hours, followed by the addition of triethylamine and acetic anhydride to complete the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography to achieve a purity of over 98% .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Wirkmechanismus

The mechanism of action of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene involves its ability to form strong intermolecular interactions due to the presence of trifluoromethyl groups. These groups reduce intermolecular aggregation, resulting in a low refractive index and high transparency in the polyimides derived from this compound . The compound’s unique structure allows it to improve the specific energy of lithium-ion batteries and enhance their safety by self-extinguishing fires under short circuits .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,4-Bis(4-amino-2-fluorophenoxy)benzene

- 1,4-Bis(4-amino-2-chlorophenoxy)benzene

- 1,4-Bis(4-amino-2-bromophenoxy)benzene

Uniqueness

1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene is unique due to the presence of trifluoromethyl groups, which impart distinct properties such as high thermal resistance, low refractive index, and high transparency . These properties make it particularly suitable for applications in high-performance polymers and advanced battery technologies .

Biologische Aktivität

1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene, commonly referred to as 6FAPB, is a fluorinated diamine compound that has garnered attention for its potential biological activities and applications in high-performance materials. This article explores its biological activity, synthesis, and implications in various fields, supported by data tables and case studies.

- Chemical Formula : C20H14F6N2O2

- Molecular Weight : 428.33 g/mol

- CAS Number : 94525-05-0

- Appearance : White to off-white powder/crystal

- Melting Point : 132 °C – 136 °C

Synthesis

The synthesis of 6FAPB typically involves a nucleophilic substitution reaction. The precursor compounds are reacted under controlled conditions to yield high-purity products suitable for further applications in polymer chemistry.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial activity of films containing 6FAPB against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. These findings suggest that composites made with 6FAPB can be utilized in food packaging to enhance shelf life by preventing microbial growth .

Anticancer Potential

Research indicates that compounds similar to 6FAPB exhibit anticancer properties through mechanisms involving the modulation of enzyme activity and receptor binding. The trifluoromethyl groups are believed to enhance the compound's reactivity and interaction with biological macromolecules, potentially leading to therapeutic applications in cancer treatment .

Case Studies

- Antimicrobial Films : A study evaluated biodegradable composite films incorporating 6FAPB. The films demonstrated significant antimicrobial activity, making them suitable for food packaging applications. The effectiveness was attributed to the compound's unique structure and reactivity .

- Polyimide Applications : Polyimides synthesized from 6FAPB exhibited exceptional thermal stability (decomposition temperature above 525 °C) and mechanical properties (tensile strength > 60 MPa). These characteristics make them promising candidates for use in high-performance electronics and insulation materials .

Research Findings

| Property | Value |

|---|---|

| Thermal Stability | >525 °C (5% weight loss) |

| Tensile Strength | >60 MPa |

| Young's Modulus | >4 GPa |

| Breakdown Strength | >358 kV/mm |

The biological activity of 6FAPB can be attributed to its structural features:

- Trifluoromethyl Groups : These groups enhance electron-withdrawing properties, improving the compound's reactivity with biological targets.

- Amino Functionalities : The presence of amino groups allows for hydrogen bonding and interactions with various biological macromolecules, potentially leading to enzyme inhibition or receptor modulation.

Eigenschaften

IUPAC Name |

4-[4-[4-amino-2-(trifluoromethyl)phenoxy]phenoxy]-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F6N2O2/c21-19(22,23)15-9-11(27)1-7-17(15)29-13-3-5-14(6-4-13)30-18-8-2-12(28)10-16(18)20(24,25)26/h1-10H,27-28H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACZRKUWKHQVKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F)OC3=C(C=C(C=C3)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20600107 | |

| Record name | 4,4'-[1,4-Phenylenebis(oxy)]bis[3-(trifluoromethyl)aniline] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94525-05-0 | |

| Record name | 4,4′-[1,4-Phenylenebis(oxy)]bis[3-(trifluoromethyl)benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94525-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-[1,4-Phenylenebis(oxy)]bis[3-(trifluoromethyl)aniline] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene?

A1: The molecular formula of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene is C20H14F6N2O2. Its molecular weight is 428.34 g/mol.

Q2: How does the introduction of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene affect the solubility of polyimides?

A2: The incorporation of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene generally enhances the solubility of polyimides in various solvents. This improvement stems from the presence of both trifluoromethyl (-CF3) groups and ether linkages (-O-) within the diamine structure. [, , , , , ] These groups disrupt chain packing, reduce intermolecular interactions, and increase free volume within the polymer matrix, thereby facilitating solvation.

Q3: What is the impact of varying the mole ratio of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene in copolyimides?

A3: Adjusting the mole ratio of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene during copolyimide synthesis allows for fine-tuning of the material's properties. For example, increasing its ratio can lead to enhanced solubility [], while a higher ratio of the structurally rigid 4-(4-trifluoromethylphenyl)-2,6-bis(4-aminophenyl)pyridine component leads to higher glass transition temperatures. [] Researchers can tailor the final polymer's characteristics, such as solubility, glass transition temperature, and optical properties, by manipulating the relative amounts of different monomers.

Q4: What are the typical applications for polyimides synthesized with 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene?

A4: Polyimides containing 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene are explored for applications demanding high performance under extreme conditions. These include:

- Microelectronics and Optoelectronics: Their low dielectric constants, high thermal stability, good mechanical strength, and optical transparency make them suitable for use as interlayer dielectrics, flexible substrates, and waveguide materials. [, , , , , ]

- Adhesives: Their melt processability and strong adhesion properties make them attractive for high-temperature adhesive applications. [, ]

- Gas Separation Membranes: The ability to tailor their permeability and selectivity makes them promising candidates for gas separation membranes. []

Q5: What is the role of phthalic anhydride in polyimide synthesis involving 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene?

A5: Phthalic anhydride can be used as an end-capping agent in the synthesis of polyimides using 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene. This technique allows for the control of the molecular weight of the resulting polyimide, which in turn influences its melt viscosity and processability. [, ]

Q6: How does the structure of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene contribute to the optical properties of polyimides?

A6: The structure of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene contributes to the light color and transparency of the resulting polyimides. The presence of fluorine atoms and the specific arrangement of aromatic rings can reduce charge-transfer complex formation, leading to lower color intensity and higher transparency in the visible light region. [, , ]

Q7: Are there any studies on the environmental impact of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene-based polyimides?

A7: While specific research on the environmental impact of polyimides derived from 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene is limited, the inherent stability and resistance to degradation of polyimides pose challenges for their recyclability and biodegradability. [] Developing strategies for the responsible disposal and potential recycling of these high-performance polymers is crucial for minimizing their environmental footprint.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.